molecular formula C12H13N3O2S B2835537 2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole CAS No. 2097900-08-6

2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole

Cat. No.: B2835537
CAS No.: 2097900-08-6
M. Wt: 263.32
InChI Key: MCNBYJJBXVPVMT-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole is a complex organic compound featuring a sulfonyl group attached to an isoindole ring system, which is further substituted with a methylated imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole typically involves multiple steps, starting with the preparation of the isoindole core. This can be achieved through the cyclization of appropriate precursors, such as phthalic anhydride and a diamine. The imidazole ring is then introduced through a substitution reaction, followed by methylation to obtain the desired compound.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also necessitate stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of sulfonyl oxide derivatives.

  • Reduction: Production of reduced isoindole derivatives.

  • Substitution: Introduction of various functional groups, leading to a range of substituted isoindole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its potential as an antimicrobial or anticancer agent is also being explored.

Medicine: In medicine, this compound may be used in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including as a catalyst or additive.

Mechanism of Action

The mechanism by which 2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The imidazole ring can engage in hydrogen bonding and coordinate with metal ions, influencing its biological activity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It can bind to specific receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazole ring structure but differ in their substituents and functional groups.

  • Isoindole derivatives: These compounds have similar isoindole cores but vary in their substituents and additional functional groups.

Uniqueness: 2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole is unique due to its combination of the sulfonyl group and the methylated imidazole moiety. This combination provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-14-7-6-13-12(14)18(16,17)15-8-10-4-2-3-5-11(10)9-15/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNBYJJBXVPVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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